molecular formula C28H45N3O2S B11508861 1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one

1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one

Cat. No.: B11508861
M. Wt: 487.7 g/mol
InChI Key: FJIROWAKFHDSJC-XBVWDWAZSA-N
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Description

1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one is a complex organic compound with a unique structure that combines elements of cyclopenta[a]phenanthrene and oxazolidin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene core.

    Introduction of the Oxazolidin Ring: The oxazolidin ring is introduced via a cyclization reaction involving an amino alcohol and an appropriate electrophile.

    Attachment of the Imidazolylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated ethanone with an imidazole thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as thiols or amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one
  • 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other compounds with similar functional groups but different core structures.

Properties

Molecular Formula

C28H45N3O2S

Molecular Weight

487.7 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[(5R,10S,13S,17S)-2',2',10,13-tetramethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-1,3-oxazolidine]-3'-yl]ethanone

InChI

InChI=1S/C28H45N3O2S/c1-25(2)31(23(32)17-34-24-29-15-16-30-24)18-28(33-25)14-11-22-20-9-8-19-7-5-6-12-26(19,3)21(20)10-13-27(22,28)4/h19-22H,5-18H2,1-4H3,(H,29,30)/t19-,20?,21?,22?,26+,27+,28-/m1/s1

InChI Key

FJIROWAKFHDSJC-XBVWDWAZSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CCC3C2CC[C@]4(C3CC[C@@]45CN(C(O5)(C)C)C(=O)CSC6=NCCN6)C

Canonical SMILES

CC1(N(CC2(O1)CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C(=O)CSC6=NCCN6)C

Origin of Product

United States

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